molecular formula C7H5BrCl2O B2971828 1-Bromo-2,3-dichloro-5-methoxybenzene CAS No. 174913-19-0

1-Bromo-2,3-dichloro-5-methoxybenzene

Cat. No.: B2971828
CAS No.: 174913-19-0
M. Wt: 255.92
InChI Key: BVZMVWRQCWSDSK-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dichloro-5-methoxybenzene (CAS: 457947-61-4) is a halogenated aromatic compound with the molecular formula C₇H₅BrCl₂O and a molecular weight of 263.38 g/mol (calculated). Its structure features bromine (Br) at position 1, chlorine atoms (Cl) at positions 2 and 3, and a methoxy group (-OCH₃) at position 5 (see SMILES: COC1=CC(=C(C(=C1)Br)Cl)Cl). The methoxy group introduces electron-donating resonance effects, which influence the compound’s reactivity and interaction with other molecules.

Properties

IUPAC Name

1-bromo-2,3-dichloro-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl2O/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZMVWRQCWSDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174913-19-0
Record name 1-Bromo-2,3-dichloro-5-methoxybenzene
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Preparation Methods

The synthesis of 1-Bromo-2,3-dichloro-5-methoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dichloro-5-methoxybenzene using bromine or a brominating agent in the presence of a catalyst . The reaction is usually carried out in a solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-2,3-dichloro-5-methoxybenzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce amine or thiol derivatives.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dichloro-5-methoxybenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles to the aromatic ring . The presence of electron-withdrawing groups such as bromine and chlorine influences the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Methoxy vs. Methyl Groups

  • This compound : The methoxy group (-OCH₃) is strongly electron-donating via resonance, activating the aromatic ring toward electrophilic substitution at specific positions. However, the presence of electron-withdrawing halogens (Br, Cl) counterbalances this effect, likely directing reactivity toward nucleophilic aromatic substitution (NAS) at halogenated positions.
  • 1-Bromo-2,3-dichloro-5-methylbenzene: The methyl group (-CH₃) donates electrons weakly via hyperconjugation, resulting in less pronounced activation compared to methoxy. This compound is noted for enabling selective C–C bond formations in agrochemical synthesis.

Halogen Variations

  • 1-Bromo-2,3-difluorobenzene : Fluorine’s high electronegativity and small atomic radius enhance the compound’s stability and lipophilicity. Its lower molecular weight (192.98 g/mol) and higher volatility (bp 234°C) make it suitable for applications requiring low-boiling intermediates.

Research Findings and Trends

  • Synthetic Utility : The strategic placement of halogens and functional groups in these compounds enables precise control over regioselectivity, as demonstrated in the synthesis of polychlorinated biphenyl (PCB) analogs.

Biological Activity

1-Bromo-2,3-dichloro-5-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O. It features a benzene ring substituted with bromine, chlorine, and a methoxy group, which contributes to its unique chemical properties and potential biological activities.

  • Molecular Weight : 255.92 g/mol
  • CAS Number : 174913-19-0
  • Structure : The compound has a complex structure that influences its reactivity and interactions in biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily due to its structural characteristics. The following sections detail its biological effects based on available studies.

Antimicrobial Properties

Studies have shown that compounds with similar halogenated structures often possess antimicrobial properties. For instance, the presence of chlorine and bromine in the compound can enhance its effectiveness against a range of pathogens. While specific data on this compound is limited, compounds with analogous structures have demonstrated:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Potential antifungal properties have been noted in structurally related compounds.

The mechanism by which this compound exerts its biological effects may involve:

  • Electrophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of reactive intermediates that interact with biological macromolecules.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies and Research Findings

Research has explored the potential of halogenated compounds in cancer therapy and other medical applications. Notably:

  • Targeting SHP2 in Cancer Therapy : A study investigated the use of this compound as a precursor for synthesizing inhibitors targeting SHP2, an oncogenic phosphatase involved in tumor growth. The compound was used in reactions to develop targeted therapies that suppress MAPK signaling pathways associated with cancer progression .
  • Synthesis of Bioactive Compounds : The compound's reactivity allows it to serve as an intermediate in synthesizing more complex molecules with potential therapeutic applications. This includes the development of new antimicrobial agents or anticancer drugs .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityCancer Therapeutic PotentialOther Notable Activities
This compoundModerate (based on structural analogs)Yes (SHP2 inhibition)Potential antioxidant
1-Bromo-4-chlorobenzeneLowNoSolvent properties
1-Chloro-2,4-dinitrobenzeneHighNoUsed in protein modification

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